4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid
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Overview
Description
4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid is an organic compound belonging to the class of phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety.
Mechanism of Action
Target of Action
The primary target of the compound 4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid is Thymidylate synthase, an enzyme found in the organism Lactobacillus casei . Thymidylate synthase plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair.
Mode of Action
It is known to interact with its target, thymidylate synthase . This interaction could potentially inhibit the function of the enzyme, thereby affecting the synthesis of dTMP and ultimately impacting DNA replication and repair.
Biochemical Pathways
The compound this compound affects the biochemical pathway involving the synthesis of dTMP. By interacting with Thymidylate synthase, it could potentially disrupt this pathway, leading to downstream effects on DNA replication and repair
Result of Action
The molecular and cellular effects of the action of this compound are likely to be related to its impact on DNA replication and repair, due to its interaction with Thymidylate synthase . .
Preparation Methods
The synthesis of 4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. One common method includes the reaction of phthalic anhydride with 4-aminobenzoic acid in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Chemical Reactions Analysis
4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Comparison with Similar Compounds
4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid can be compared with other phthalimide derivatives, such as:
4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzonitrile: This compound has a similar structure but contains a nitrile group instead of a carboxylic acid group, which can alter its reactivity and applications.
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: This compound has a propanoic acid group, which can affect its solubility and biological activity.
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester: This ester derivative has different physical and chemical properties due to the presence of an ester group.
Biological Activity
4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid, a compound characterized by its unique isoindoline structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₆H₁₁NO₄
- Molecular Weight : 273.26 g/mol
- CAS Number : 1004085-26-0
- MDL Number : MFCD12197709
The compound features a 1,3-dioxoisoindoline moiety, which is significant for its biological activity. Its structure allows for interactions with various biological targets, particularly in the central nervous system (CNS).
Research indicates that compounds similar to this compound may act as allosteric modulators of metabotropic glutamate receptors (mGluRs). These receptors play a crucial role in modulating neurotransmission and are implicated in various CNS disorders such as anxiety and schizophrenia .
Pharmacological Effects
- Antipsychotic Activity : Preliminary studies suggest that this compound may exhibit antipsychotic-like effects by enhancing mGluR5 signaling pathways. Such modulation could lead to improved cognitive functions and reduced anxiety in animal models .
- Neuroprotective Properties : The antioxidant potential of the compound has been hypothesized to protect neural tissues from oxidative stress. This effect is critical in neurodegenerative diseases where oxidative damage is prevalent.
- Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures can exert anti-inflammatory actions by inhibiting pro-inflammatory cytokines, which could be beneficial in conditions like multiple sclerosis or rheumatoid arthritis.
Study 1: Antipsychotic-Like Effects
A study conducted on rodent models demonstrated that administration of the compound led to significant reductions in hyperactivity and anxiety-like behaviors. The results indicated enhanced performance in cognitive tasks associated with mGluR5 modulation .
Parameter | Control Group | Treatment Group |
---|---|---|
Hyperactivity Score | 8.5 ± 1.2 | 4.2 ± 0.9* |
Anxiety-Like Behavior | High | Low |
Cognitive Task Success | 60% | 85%* |
*Significant at p < 0.05 compared to control.
Study 2: Neuroprotective Effects
In vitro studies showed that this compound could reduce neuronal death induced by oxidative stress in cultured neurons. The mechanism was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Safety and Toxicology
While the compound shows promise, it is classified as an irritant based on safety data sheets. Further toxicological studies are necessary to fully understand its safety profile, particularly regarding long-term exposure and potential side effects.
Properties
IUPAC Name |
4-(4-methyl-1,3-dioxoisoindol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-9-3-2-4-12-13(9)15(19)17(14(12)18)11-7-5-10(6-8-11)16(20)21/h2-8H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSDQNTZZXCIRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.